molecular formula C20H24N4O3S B2872458 5-(Cyclohexylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941245-51-8

5-(Cyclohexylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B2872458
CAS RN: 941245-51-8
M. Wt: 400.5
InChI Key: MRIIFANDDKWLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclohexylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile, also known as CXCR2 antagonist, is a chemical compound that has shown promising results in scientific research.

Scientific Research Applications

Cyclization Reactions and Structural Transformations

Research on similar compounds demonstrates the importance of cyclization reactions in forming various structurally diverse compounds. For example, a study explored the cyclization reactions of certain phenol derivatives, leading to the formation of benzo[d]oxazole-2-carbonitrile and oxazolo[5,4-b]pyridine-2-carbonitrile, among others. These transformations show the potential of such compounds in synthesizing structurally diverse molecules (Kalogirou et al., 2015).

Synthesis of Diverse Molecules

Another study highlights the synthesis of a wide range of molecules starting from a 5-amino-2-phenyloxazole-4-carbonitrile building block, leading to the creation of various pyrimido[5,4-d]oxazoles and pyrido[3,2-d]oxazoles. This illustrates the compound's role as a building block in synthesizing diverse molecular structures (Lemaire et al., 2015).

Novel Multicomponent Synthesis

A novel multicomponent synthesis of 5-aminooxazole, followed by its reaction with alpha,beta-unsaturated acyl chloride to form polysubstituted pyrrolopyridine, showcases the compound's utility in creating complex structures through a domino process (Sun et al., 2001).

Synthesis of Pyrrolo[1,2-a]quinoline Derivatives

Research also includes the synthesis of 1-(Cyclohexylamino)-2-(aryl)pyrrolo[1,2-a]quinoline-3-carbonitrile derivatives through a four-component condensation reaction. This process highlights the compound's versatility in synthesizing heterocyclic compounds (Maghsoodlou et al., 2014).

Synthesis and Anticancer Evaluation

Significant research has been conducted on the synthesis and in vitro evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles for anticancer activities. These compounds, characterized by various spectroscopic methods, have shown promising results against cancer cell lines, indicating potential applications in cancer research (Kachaeva et al., 2018).

properties

IUPAC Name

5-(cyclohexylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c21-14-18-20(22-16-6-2-1-3-7-16)27-19(23-18)15-8-10-17(11-9-15)28(25,26)24-12-4-5-13-24/h8-11,16,22H,1-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIIFANDDKWLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclohexylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.